molecular formula C8H12N2O2 B13611452 5-Methyl-4-((3-methylazetidin-3-YL)oxy)isoxazole

5-Methyl-4-((3-methylazetidin-3-YL)oxy)isoxazole

Cat. No.: B13611452
M. Wt: 168.19 g/mol
InChI Key: LAXZIPARDIQXEP-UHFFFAOYSA-N
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Description

5-methyl-4-[(3-methylazetidin-3-yl)oxy]-1,2-oxazole is a heterocyclic compound that features an oxazole ring substituted with a methyl group and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-[(3-methylazetidin-3-yl)oxy]-1,2-oxazole typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.

    Introduction of the azetidine moiety: The azetidine ring can be introduced via nucleophilic substitution reactions, where a suitable azetidine derivative reacts with the oxazole intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of dihydro-oxazole derivatives.

    Substitution: Introduction of various functional groups onto the azetidine ring.

Scientific Research Applications

5-methyl-4-[(3-methylazetidin-3-yl)oxy]-1,2-oxazole has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential pharmacophore for the development of new drugs, particularly due to its unique structural features.

    Materials Science: The compound’s properties can be leveraged in the design of new materials with specific electronic or mechanical properties.

    Biological Studies: It can be used as a probe to study various biological processes, given its potential interactions with biomolecules.

Mechanism of Action

The mechanism of action of 5-methyl-4-[(3-methylazetidin-3-yl)oxy]-1,2-oxazole would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The azetidine and oxazole rings can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-[(3-methylazetidin-3-yl)oxy]-1,2-oxazole: Lacks the methyl group at the 5-position.

    5-methyl-1,2-oxazole: Lacks the azetidine moiety.

    3-methylazetidine: Lacks the oxazole ring.

Uniqueness

5-methyl-4-[(3-methylazetidin-3-yl)oxy]-1,2-oxazole is unique due to the presence of both the oxazole and azetidine rings, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

5-methyl-4-(3-methylazetidin-3-yl)oxy-1,2-oxazole

InChI

InChI=1S/C8H12N2O2/c1-6-7(3-10-12-6)11-8(2)4-9-5-8/h3,9H,4-5H2,1-2H3

InChI Key

LAXZIPARDIQXEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)OC2(CNC2)C

Origin of Product

United States

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